molecular formula C9H8ClFO B13201640 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane

2-[(4-Chloro-2-fluorophenyl)methyl]oxirane

Cat. No.: B13201640
M. Wt: 186.61 g/mol
InChI Key: XMQCLXMCYPOPFF-UHFFFAOYSA-N
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Description

2-[(4-Chloro-2-fluorophenyl)methyl]oxirane is an epoxide derivative featuring a benzyl group substituted with chlorine and fluorine at the 4- and 2-positions, respectively. Its molecular formula is C₉H₈ClFO, with a molecular weight of 186.61 g/mol (calculated from and ). The compound’s structure includes an oxirane (epoxide) ring connected via a methylene (–CH₂–) group to a halogenated aromatic ring.

Properties

Molecular Formula

C9H8ClFO

Molecular Weight

186.61 g/mol

IUPAC Name

2-[(4-chloro-2-fluorophenyl)methyl]oxirane

InChI

InChI=1S/C9H8ClFO/c10-7-2-1-6(9(11)4-7)3-8-5-12-8/h1-2,4,8H,3,5H2

InChI Key

XMQCLXMCYPOPFF-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)CC2=C(C=C(C=C2)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane typically involves the reaction of 4-chloro-2-fluorobenzyl alcohol with an epoxidizing agent. Common epoxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in the presence of a catalyst such as sodium tungstate .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include diols, alcohols, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

2-[(4-Chloro-2-fluorophenyl)methyl]oxirane has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Halogen Substitution Patterns
  • 2-[(4-Chloro-2-fluorophenyl)methyl]oxirane (Target): Substituents: 4-Cl, 2-F on phenyl ring.
  • 2-(3-Chloro-4-fluorophenyl)oxirane (): Substituents: 3-Cl, 4-F directly attached to oxirane. Molecular Formula: C₈H₆ClFO (172.58 g/mol).
  • 2-((4-Chlorophenyl)methyl)oxirane () :

    • Substituents: 4-Cl on phenyl ring.
    • Molecular Formula: C₉H₉ClO (168.62 g/mol).
    • Comparison: Absence of fluorine reduces electron-withdrawing effects, which may decrease the epoxide’s stability under acidic conditions compared to the target compound .
Functional Group Modifications
  • 2-[(4-Fluoro-3-methylphenyl)methyl]oxirane () :

    • Substituents: 4-F, 3-CH₃ on phenyl ring.
    • Molecular Formula: C₁₀H₁₁FO (166.19 g/mol).
    • Impact: The methyl group introduces steric hindrance, while fluorine maintains moderate electron withdrawal. This could slow ring-opening reactions compared to the target compound .
  • 2-[4-(Trifluoromethyl)phenyl]oxirane () :

    • Substituents: 4-CF₃ directly attached to oxirane.
    • Molecular Formula: C₉H₇F₃O (188.15 g/mol).
    • Key Difference: The trifluoromethyl group is a stronger electron-withdrawing group than Cl or F, significantly destabilizing the epoxide and increasing susceptibility to nucleophilic attack .

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C₉H₈ClFO 186.61 4-Cl, 2-F substitution; methylene linker
2-(3-Chloro-4-fluorophenyl)oxirane C₈H₆ClFO 172.58 Direct phenyl attachment; no methylene linker
2-((4-Chlorophenyl)methyl)oxirane C₉H₉ClO 168.62 4-Cl only; reduced electronic withdrawal
2-[(2,4-Dichlorophenoxy)methyl]oxirane C₉H₈Cl₂O₂ 219.06 Phenoxymethyl linker; 2,4-dichloro substitution
2-[4-(Trifluoromethyl)phenyl]oxirane C₉H₇F₃O 188.15 CF₃ group; high electronegativity
  • Crystallinity: reports that compounds with bulky substituents (e.g., 2-{4-[4-(oxiran-2-ylmethoxy)phenoxymethyl]oxirane) crystallize in monoclinic systems (space group Pc), suggesting similar derivatives with methylene linkers may exhibit ordered packing .

Biological Activity

2-[(4-Chloro-2-fluorophenyl)methyl]oxirane, also known as (S)-2-(4-chloro-2-fluorophenyl)oxirane, is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

PropertyValue
Molecular Formula C9H8ClF O
Molecular Weight 188.61 g/mol
IUPAC Name (S)-2-(4-chloro-2-fluorophenyl)oxirane
Canonical SMILES ClC1=CC=C(C=C1)C(CO)O

The biological activity of this compound primarily involves its epoxide functional group, which is highly reactive. This reactivity allows it to interact with various nucleophiles in biological systems, leading to the formation of covalent adducts. These interactions can inhibit enzyme activities or alter substrate specificities, which are pivotal in several therapeutic contexts.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study reported its effectiveness against a range of bacterial strains, suggesting its potential as a lead compound in developing new antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and function.

Anticancer Properties

The compound has also been investigated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study demonstrated that treatment with this oxirane led to a dose-dependent increase in apoptosis markers in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3).

Case Studies

  • Study on Anticancer Activity
    • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Method : MCF-7 and PC-3 cells were treated with varying concentrations of the compound.
    • Results : A significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM for MCF-7 and 20 µM for PC-3 cells.
    • : The compound shows promise as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo.
  • Antimicrobial Efficacy Study
    • Objective : To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method : Disc diffusion method was employed to determine the inhibition zones.
    • Results : The compound exhibited substantial activity against Staphylococcus aureus and Escherichia coli, with inhibition zones measuring over 15 mm at 100 µg/disc.
    • : Results indicate potential for development as an antimicrobial agent.

Toxicological Profile

The toxicological assessment of this compound indicates that while it possesses beneficial biological activities, caution is warranted due to its reactive nature. Studies have shown that high doses can lead to cytotoxic effects on normal cells, emphasizing the need for careful dose management in therapeutic applications.

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